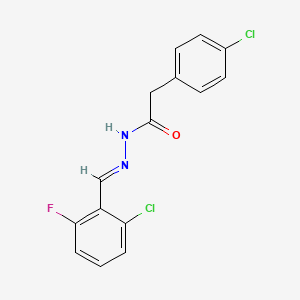
N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide
説明
N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 is a hydrazide derivative that has shown promising results in treating various diseases such as cancer, diabetes, and inflammation.
作用機序
The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide is not fully understood. However, it has been reported to act on various molecular targets such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and PPARγ. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been reported to inhibit the NF-κB pathway, which is involved in inflammation and immune response. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to activate PPARγ, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been reported to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to have low toxicity and is well-tolerated in animal models. However, N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been reported to have low bioavailability, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research of N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide. One potential direction is to investigate the efficacy of N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in combination with other anti-cancer drugs. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to enhance the anti-cancer effects of some chemotherapy drugs. Another potential direction is to investigate the potential of N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in treating other diseases such as neurodegenerative diseases and cardiovascular diseases. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been reported to have neuroprotective and cardioprotective effects in animal models. Further research is needed to fully understand the potential of N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in treating these diseases.
科学的研究の応用
N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-cancer, anti-inflammatory, and anti-diabetic properties. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N'-(2-chloro-6-fluorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has shown potential in treating diabetes by improving glucose uptake and insulin sensitivity.
特性
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-11-6-4-10(5-7-11)8-15(21)20-19-9-12-13(17)2-1-3-14(12)18/h1-7,9H,8H2,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXOYOEVXJQAG-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3854237.png)
![N-(2-methylphenyl)-4-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854245.png)
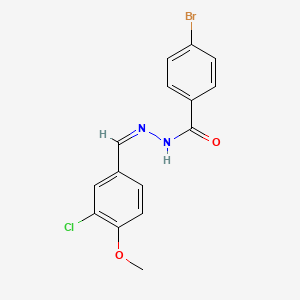
![4-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B3854262.png)
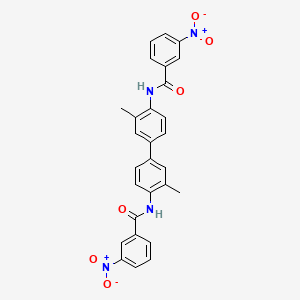
![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B3854275.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
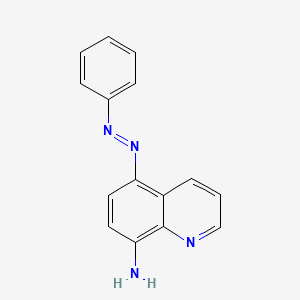

![2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3854319.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)
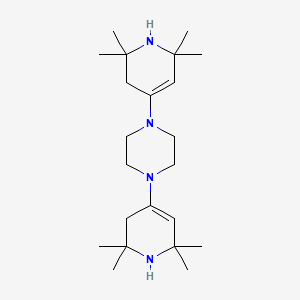
![2-(2-adamantylamino)-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol](/img/structure/B3854337.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)